Ethyl 4-formyl-2-nitrobenzoate
Description
Ethyl 4-formyl-2-nitrobenzoate is a nitroaromatic ester featuring a formyl group at the 4-position and a nitro group at the 2-position on the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications due to its reactive aldehyde and nitro functionalities. Its structural analogs, such as halogen- or methyl-substituted derivatives, have been extensively studied to understand the effects of substituents on molecular conformation, intermolecular interactions, and crystallographic packing.
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
ethyl 4-formyl-2-nitrobenzoate |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)8-4-3-7(6-12)5-9(8)11(14)15/h3-6H,2H2,1H3 |
InChI Key |
LNZKIZYVYVLNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by a formylation reaction to introduce the formyl group at the desired position on the benzene ring. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods optimize reaction times and sequences, enhancing productivity and ensuring consistent product quality. The use of advanced reactors and automated systems allows for precise control over reaction conditions, leading to high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as a leaving group.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Ethyl 4-formyl-2-aminobenzoate.
Oxidation: Ethyl 4-carboxy-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of Ethyl 4-Formyl-2-Nitrobenzoate
This compound is a versatile organic compound with significant applications across chemistry, biology, medicine, and industry. Its unique structure, featuring an ethyl ester group, a formyl group, and a nitro group on a benzene ring, makes it a valuable intermediate in organic synthesis and a potential candidate for various biological and industrial applications.
Applications in Chemistry
This compound serves as a crucial intermediate in synthesizing complex organic molecules. Its chemical reactivity allows it to undergo various transformations, making it a building block for creating more sophisticated structures.
Reactions of this compound:
- Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen, leading to the formation of ethyl 4-formyl-2-aminobenzoate.
- Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate, resulting in ethyl 4-carboxy-2-nitrobenzoate.
- Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as a leaving group, leading to various substituted benzoates depending on the nucleophile used.
Applications in Biology and Medicine
This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanisms of Action:
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules, leading to cytotoxic effects. The formyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA.
Industrial Applications
This compound is utilized in producing dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules, leading to cytotoxic effects. The formyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
Ethyl 4-formyl-2-nitrobenzoate shares a core structure with substituted aryl benzoates, but its derivatives exhibit significant variations in dihedral angles and intermolecular interactions due to differing substituents. Key comparisons include:
- Dihedral Angles : The dihedral angle between benzene rings is highly substituent-dependent. For example, the bulky bromine atom in the para position (F4BrB) induces a large angle (62.90°), whereas the ortho-chloro substituent (F2ClB) reduces steric hindrance, resulting in a smaller angle (19.55°). The methyl and nitro groups in 3-nitro-2-methylbenzoate (compound I) promote near-planarity (4.96°) due to reduced steric clashes.
- Ester Group Geometry : The ester group in this compound analogs twists away from the aromatic rings by 36–53°, influenced by substituent size and position.
Intermolecular Interactions
- Hydrogen Bonding : Weak C–H⋯O interactions dominate the crystal packing of these compounds. For instance, compound I forms helical chains along the [010] axis, while F2ClB exhibits C(7) chains along [100]. Classical hydrogen bonds (e.g., O–H⋯O) are absent in all cases.
- Instead, methyl groups facilitate planar arrangements via C–H⋯O interactions with nitro groups.
Biological Activity
Ethyl 4-formyl-2-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H11N2O4 and features a nitro group, which is significant in its biological interactions. The presence of the formyl group allows for various chemical reactions, including reductions and substitutions, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as enzymes and receptors. Key mechanisms include:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
- Covalent Bonding : The formyl group can participate in covalent bonding with nucleophilic sites in proteins and DNA, potentially affecting their function.
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these pathways fully.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research suggests that compounds with similar nitro groups exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria. The minimal inhibitory concentrations (MICs) for related compounds have shown promising results, indicating potential effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. The mechanism may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or through direct interaction with DNA. Further studies are warranted to explore these effects comprehensively.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and related compounds:
- Antibacterial Activity : A study reported that derivatives of nitrobenzoates exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values ranging from <0.03125 μg/mL to 4 μg/mL. This suggests that modifications to the nitro group can enhance antibacterial properties .
- Anticancer Studies : Research focusing on similar compounds indicated that nitro-substituted benzoates could induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of both formyl and nitro groups is crucial for maintaining biological activity. Modifications to these functional groups can significantly alter efficacy and potency .
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis Methodology
Q: What is a reliable synthetic route for Ethyl 4-formyl-2-nitrobenzoate, and how can reaction conditions be optimized? A: this compound can be synthesized via esterification of 4-hydroxy-3-nitrobenzaldehyde with benzoyl chloride derivatives. Critical parameters include:
- Reagents : Use equimolar amounts of 4-hydroxy-3-nitrobenzaldehyde and acyl chloride (e.g., benzoyl chloride) in acetonitrile .
- Catalyst : Add pyridine (0.1–0.3 mL) to neutralize HCl byproducts and accelerate the reaction .
- Conditions : Reflux for 1–2 hours with stirring, followed by solvent evaporation to isolate the product as a crystalline solid. Yield optimization requires strict stoichiometric control and anhydrous conditions to prevent hydrolysis of the acyl chloride .
Advanced Synthesis Challenge
Q: How can regioselectivity issues during the synthesis of substituted benzoate derivatives be addressed? A: Competing reactions (e.g., nitration vs. formylation) can be mitigated by:
- Stepwise functionalization : Introduce the nitro group first due to its strong electron-withdrawing effect, which directs subsequent formylation to the para position .
- Protecting groups : Temporarily protect reactive sites (e.g., aldehyde) during nitration steps. For example, acetal protection of the formyl group prevents undesired side reactions .
- Reagent choice : Use mild nitrating agents (e.g., HNO₃/AcOH) to avoid over-nitration .
Basic Crystallographic Analysis
Q: What structural features define the crystal lattice of this compound? A: Key features include:
- Dihedral angles : The benzene rings form angles ranging from 4.96° to 62.90°, influenced by substituents .
- Planarity : The ester group (C=O) is nearly planar (RMS deviation: 0.0283 Å), facilitating π-π stacking .
- Hydrogen bonding : Weak C–H···O interactions form helical chains (C(5)/C(7) motifs) along the [100] axis, stabilizing the lattice .
- Refinement tools : SHELXL (via SHELX suite) is recommended for small-molecule refinement .
Advanced Conformational Analysis
Q: How do substituents influence molecular conformation in related benzoate esters? A: Substituents dictate steric and electronic effects:
- Steric bulk : Ortho-substituents (e.g., Cl in 4-formyl-2-nitrophenyl 2-chlorobenzoate) reduce dihedral angles (19.55°) to minimize repulsion with the nitro group .
- Electron-withdrawing groups : Nitro groups increase planarity in the ester moiety, enhancing conjugation and rigidity .
- Comparative analysis : Use crystallographic data from homologs (e.g., 4-bromo vs. 4-chloro derivatives) to correlate substituent size with dihedral angle variations .
Hydrogen Bonding and Graph Set Analysis
Q: How can hydrogen bonding patterns be systematically classified in such crystals? A: Apply Etter’s graph set analysis :
- Descriptors : Identify chains (C(n)), rings (R(n)), and self-assembled motifs. For example, C(5) chains in this compound arise from C10–H···O4 interactions .
- Validation : Cross-reference with software like Mercury (CCDC) to visualize and quantify interactions. Non-classical C–H···O bonds (2.5–3.0 Å) are critical for stability .
Spectroscopic Characterization
Q: Which spectroscopic techniques are essential for validating purity and structure? A: Key methods include:
- IR spectroscopy : Confirm ester C=O (~1720 cm⁻¹) and aldehyde C=O (~1690 cm⁻¹) stretches .
- NMR : Use ¹H NMR to verify aromatic proton environments (δ 8.5–9.0 ppm for nitro-adjacent protons) and ester methyl signals (δ 1.2–1.4 ppm) .
- X-ray diffraction : Resolve conformational details (e.g., dihedral angles) and validate hydrogen bonding motifs .
Addressing Crystallographic Data Contradictions
Q: How should researchers resolve discrepancies in reported dihedral angles across homologs? A: Potential strategies:
- Systematic comparison : Analyze homologs (e.g., 4-bromo vs. 3-nitro-2-methyl derivatives) to identify substituent-driven trends .
- Computational modeling : Use DFT (e.g., Gaussian) to calculate energy-minimized conformations and compare with experimental data .
- Check for twinning : Non-merohedral twinning (e.g., in Ethyl 2-(4-nitrobenzamido)benzoate) can distort angles; refine using SHELXL’s TWIN/BASF commands .
Handling Crystal Twinning in Refinement
Q: What steps are critical for refining non-merohedral twins in X-ray data? A: Follow this workflow:
- Data collection : Use high-resolution datasets (≤ 0.8 Å) to resolve overlapping reflections .
- Twin law identification : Employ PLATON’s TWINABS to detect twin laws (e.g., two-domain twins) .
- Refinement : In SHELXL, apply TWIN/BASF commands with HKLF 5 format. Validate using R₁/R(int) convergence (< 5% difference) .
Safety and Handling Considerations
Q: What safety protocols are essential when handling this compound? A: While commercial aspects are excluded, methodological precautions include:
- Ventilation : Use fume hoods during synthesis to manage volatile reagents (e.g., thionyl chloride) .
- PPE : Wear N95 masks, gloves, and goggles to avoid inhalation/contact with nitroaromatic compounds, which may be irritants .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
